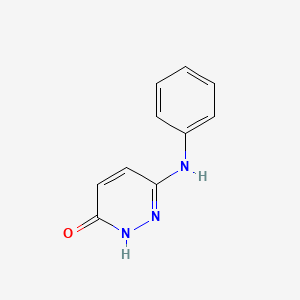

3-anilino-1H-pyridazin-6-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

3-anilino-1H-pyridazin-6-one |

InChI |

InChI=1S/C10H9N3O/c14-10-7-6-9(12-13-10)11-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14) |

InChI Key |

LKZKJUMPMLNXOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NNC(=O)C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Anilino 1h Pyridazin 6 One and Its Analogs

Established Synthetic Routes to the 3-Anilino-1H-pyridazin-6-one Core

The synthesis of the this compound core is typically achieved through well-established condensation reactions. These methods often involve the formation of the heterocyclic ring from acyclic precursors.

The most common and fundamental approach to constructing the pyridazinone ring involves the condensation of a γ-ketoacid with a hydrazine (B178648) derivative. mdpi.com For the synthesis of anilino-substituted pyridazinones, this often involves using phenylhydrazine (B124118) or its derivatives.

A primary pathway starts with the Friedel-Crafts acylation of an aromatic compound with a cyclic anhydride (B1165640), such as succinic anhydride, to form a β-aroylpropionic acid. nih.govtandfonline.com This intermediate is then cyclized by reacting with a suitable hydrazine. For instance, 3-benzoylpropionic acid, formed from benzene (B151609) and succinic anhydride, can be reacted with hydrazine hydrate (B1144303) to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one. tandfonline.comresearchgate.net Subsequent dehydrogenation, often using bromine in acetic acid, furnishes the aromatic pyridazinone ring. mdpi.comjocpr.com

Another key pathway involves the reaction of 3-halopyridazinones with aniline (B41778) or substituted anilines. For example, a 3-chloropyridazinone can undergo nucleophilic substitution with an aniline derivative to yield the target this compound. acs.org This method is particularly useful for introducing a variety of anilino moieties onto a pre-formed pyridazinone core.

A versatile multicomponent approach has also been established, reacting an arene, a cyclic anhydride, and a phenylhydrazine derivative in a one-pot synthesis. jocpr.comresearchgate.net

Table 1: Key Precursors for this compound Synthesis

| Precursor Type | Specific Example(s) | Role in Synthesis |

| γ-Ketoacid | 4-Oxo-4-phenylbutanoic acid | Provides the carbon backbone for the pyridazinone ring. |

| Hydrazine | Phenylhydrazine | Acts as the nitrogen source for the formation of the diazine ring and introduces the anilino group. |

| Cyclic Anhydride | Succinic anhydride, Phthalic anhydride | Reacts with arenes to form γ-ketoacid precursors. researchgate.netresearchgate.net |

| Halopyridazinone | 3-Chloro-1H-pyridazin-6-one | Serves as an electrophilic substrate for nucleophilic substitution by aniline. acs.org |

To enhance the efficiency of pyridazinone synthesis, various methods have been developed to optimize reaction conditions, focusing on improving yields, reducing reaction times, and promoting greener chemical processes.

Ultrasound irradiation has been shown to significantly accelerate the multicomponent synthesis of pyridazinones. When reacting arenes, cyclic anhydrides, and phenylhydrazine derivatives, the use of an ionic liquid catalyst, [bmim]Br/AlCl₃, under ultrasonic conditions leads to high yields in remarkably short reaction times compared to conventional heating methods. researchgate.netjocpr.comresearchgate.net

Microwave-assisted synthesis is another effective technique for accelerating these reactions and often results in excellent yields. jocpr.com Furthermore, the development of reusable, heterogeneous catalysts, such as L-proline functionalized nanomagnetic particles, facilitates a practical and scalable synthesis in aqueous media, avoiding the use of hazardous organic solvents or traditional Lewis acids like AlCl₃. tandfonline.com This approach not only improves the yield and purity but also simplifies catalyst recovery and reuse. tandfonline.com

Table 2: Comparison of Synthetic Conditions for Pyridazinone Synthesis

| Method | Catalyst | Solvent | Time | Yield | Reference |

| Conventional Heating | [bmim]Br/AlCl₃ | - | 12-24 h | 60-85% | researchgate.net |

| Ultrasound Irradiation | [bmim]Br/AlCl₃ | - | 2-5 min | 88-96% | researchgate.netresearchgate.net |

| Conventional Heating | AlCl₃ | Nitrobenzene | 3 h | 80% | researchgate.net |

| Nanomagnetic Catalyst | L-proline functionalized Fe₃O₄ | Water | 6 h | 90% | tandfonline.com |

Key Reaction Pathways and Precursors

Design and Synthesis of Novel Derivatives of this compound

The this compound scaffold serves as a versatile template for creating extensive libraries of new compounds through systematic functionalization of both the pyridazinone ring and the anilino moiety. scholarsresearchlibrary.comnih.gov

The pyridazinone ring offers multiple sites for chemical modification, allowing for the introduction of diverse functional groups to modulate physicochemical and pharmacological properties.

A common site for functionalization is the N-2 position of the pyridazinone ring. This nitrogen can be readily alkylated or acylated. For example, reaction of a 6-substituted-3(2H)-pyridazinone with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate leads to the corresponding N-2-substituted acetate (B1210297) ester. nih.govnih.govresearchgate.net This ester can be further converted into a hydrazide, which serves as a versatile intermediate for synthesizing a wide array of derivatives, such as Schiff bases, by condensation with various aldehydes. nih.govmdpi.com

Another important transformation is the conversion of the pyridazinone carbonyl group. Treatment with reagents like phosphorus oxychloride (POCl₃) converts the 3-oxo group into a 3-chloro substituent. nih.gov This chloro derivative is a key intermediate, as the chlorine atom can be displaced by various nucleophiles, including amines, to introduce new functionalities at the C-3 position, complementing the syntheses that build the ring from scratch. nih.govarkat-usa.org

Altering the substitution pattern on the anilino phenyl ring is a crucial strategy for tuning the biological activity of the final compounds. Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on this ring can have a profound impact. tandfonline.com

The synthesis of these analogs is typically achieved by starting with appropriately substituted anilines or phenylhydrazines. For instance, in syntheses involving the reaction of a 3-halopyridazinone with an amine, a diverse library of derivatives can be created by using a panel of anilines bearing different electron-donating or electron-withdrawing groups at the ortho, meta, or para positions. acs.org Similarly, in multicomponent reactions, substituted phenylhydrazines can be employed to generate the desired anilino-modified pyridazinone core directly. researchgate.net For example, the synthesis of pyrazinone analogs, a related heterocyclic system, involved reacting a precursor with various substituted anilines to produce a series of 3-anilino analogues for SAR studies. acs.org This same principle is widely applied in pyridazinone chemistry.

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like pyridazinone derivatives in a single step from multiple starting materials. researchgate.nettandfonline.com These strategies are particularly valuable in combinatorial chemistry for the rapid generation of compound libraries.

A notable MCR for pyridazinone synthesis involves the one-pot reaction of an arene, a cyclic anhydride (e.g., succinic or phthalic anhydride), and a substituted or unsubstituted phenylhydrazine. researchgate.netresearchgate.net This reaction is often promoted by a catalyst, such as an acidic ionic liquid ([bmim]Br/AlCl₃) or a solid-supported acid, and can be accelerated by ultrasound or microwave irradiation. jocpr.comresearchgate.net This approach allows for the convergent assembly of the pyridazinone core, incorporating diversity from three different starting components in a single synthetic operation.

Another strategy involves a one-pot process where phenylhydrazine reacts with 4-pentynoic acid in the presence of zinc chloride to yield the corresponding pyridazinone. jocpr.com These convergent methods streamline the synthetic process, reduce waste, and provide rapid access to a wide range of pyridazinone structures. jocpr.comtandfonline.com

Modifications of the Anilino Moiety

Exploration of Chemical Reactivity and Further Derivatization Opportunities

The chemical landscape of this compound and its analogs is rich with possibilities for derivatization. The reactivity of the pyridazinone core, coupled with the potential for substitution on the anilino ring, provides multiple avenues for structural modification. Key reactive sites include the nitrogen atoms of the pyridazine (B1198779) ring, the carbonyl group, and the aromatic anilino moiety.

One significant transformation involves the conversion of the pyridazinone to a more reactive intermediate. For instance, treatment of a pyridazinone derivative with phosphorus oxychloride (POCl₃) can yield a chloropyridazine derivative. mdpi.com This chloro-substituted intermediate is then primed for nucleophilic substitution reactions with a variety of nucleophiles, such as aliphatic or aromatic amines, to introduce diverse functionalities at that position. mdpi.com

Furthermore, the nitrogen atom of the pyridazinone ring can undergo various reactions. For example, it can be subjected to reactions with formaldehyde (B43269) and a secondary amine in a Mannich-type reaction to yield N-dialkylaminomethyl derivatives. researchgate.net It can also react with sulfonyl chlorides, such as benzene or 4-toluenesulfonyl chloride, in the presence of a base like anhydrous potassium carbonate. mdpi.comijrpc.com

The anilino moiety also presents opportunities for derivatization. The amino group can be acylated or can participate in condensation reactions. For example, the amino group of a related aminophenyl-dihydropyridazinone was used to form Schiff bases, which were then converted into chalcones. ekb.eg This highlights the potential for extending the molecular framework from the anilino nitrogen.

Moreover, the pyridazinone ring itself can participate in cycloaddition reactions and other transformations. While specific examples for this compound are not detailed, the broader class of pyridazinones is known to undergo various chemical reactions, suggesting that similar reactivity could be harnessed. researchgate.netbenthamdirect.com The exploration of these reactions can lead to the synthesis of novel fused heterocyclic systems with potentially interesting properties.

The following tables summarize some of the key chemical transformations and derivatization opportunities for the this compound scaffold based on the reactivity of its analogs.

Table 1: Derivatization via Chlorination of the Pyridazinone Ring

| Starting Material Analogue | Reagent | Product Type | Reference |

| 6-aryl-4-(1H-indol-3-yl)-4,5-dihydro-2H-pyridazin-3-one | POCl₃ | 6-aryl-3-chloro-4-(1H-indol-3-yl)-4,5-dihydropyridazine | mdpi.com |

| 6-aryl-3(2H)-pyridazinone | POCl₃ | 3-chloro-6-arylpyridazine | researchgate.net |

Interactive Data Table 1: Derivatization via Chlorination of the Pyridazinone Ring

Table 2: N-Substitution Reactions on the Pyridazinone Ring

| Starting Material Analogue | Reagent(s) | Product Type | Reference |

| 6-aryl-4,5-dihydropyridazin-3(2H)-one | Formaldehyde, Secondary Amine | N-dialkylaminomethyl derivative | researchgate.net |

| 6-anthracen-9-yl-4-(1H-indol-3-yl)-4,5-dihydro-2H-pyridazin-3-one | Benzene or 4-toluenesulfonyl chloride, K₂CO₃ | N-sulfonylated pyridazinone | mdpi.comijrpc.com |

| 6-phenyl-4,5-dihydropyridazin-3(2H)-one | Aromatic aldehydes, Sodium ethoxide | 4-substituted benzyl (B1604629) pyridazinones | researchgate.net |

Interactive Data Table 2: N-Substitution Reactions on the Pyridazinone Ring

Table 3: Reactions Involving the Anilino Moiety Analogs

| Starting Material Analogue | Reagent(s) | Product Type | Reference |

| 4-acetyl-5,6-diphenylpyridazin-3(2H)-one | p-amino acetophenone | Schiff-base | ekb.eg |

| Schiff-base from pyridazinone | Various aldehydes, KOH | Chalcones | ekb.eg |

| 6-Chloro-α-(2,6-dichlorophenyl)pyridazine-3-acetonitrile | Thiophenol, NaH | α-(2,6-Dichlorophenyl)-6-phenylthiopyridazine-3-acetonitrile | nih.gov |

Interactive Data Table 3: Reactions Involving the Anilino Moiety Analogs

These examples underscore the synthetic versatility of the pyridazinone scaffold and provide a roadmap for the future design and synthesis of novel this compound derivatives. The ability to functionalize both the heterocyclic core and the anilino substituent opens up a vast chemical space for exploration.

Biological and Molecular Investigations of 3 Anilino 1h Pyridazin 6 One Activity

In Vitro Bioactivity Profiling in Cellular and Sub-cellular Systems

The in vitro bioactivity of the 3-anilino-1H-pyridazin-6-one scaffold has been explored through various assays, revealing a spectrum of potential therapeutic applications. These investigations primarily fall into three categories: enzyme inhibition and activation, receptor binding and modulation, and cell-based phenotypic screening.

Enzyme Inhibition and Activation Assays

Derivatives of the pyridazinone core have demonstrated significant interactions with various enzymes. While specific data for this compound is limited, studies on closely related analogs provide insights into its potential enzyme-modulating capabilities. For instance, pyridazinone derivatives have been identified as inhibitors of several key enzymes implicated in disease pathways.

One notable area of investigation is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Certain pyrimidine (B1678525) derivatives, which share structural similarities with pyridazinones, have shown potent inhibitory effects on COX-2. rsc.org For example, some pyrano[2,3-d]pyrimidines have IC50 values for COX-2 inhibition as low as 0.04 µM. rsc.org Additionally, various 1,5-diarylpyrazoles, which are also structurally related, have been reported as COX-II inhibitors with IC50 values in the micromolar range. acs.org

Furthermore, pyridazinone-containing compounds have been investigated as inhibitors of other enzyme classes. For example, some triazolo[4,3-b]pyridazine derivatives have shown dual inhibitory activity against c-Met and Pim-1 kinases, with IC50 values in the sub-micromolar range. rsc.org Specifically, one derivative demonstrated potent inhibition of c-Met and Pim-1 with IC50 values of 0.163 µM and 0.283 µM, respectively. rsc.org Another area of interest is the inhibition of protein tyrosine phosphatase 1B (PTP1B), where certain pyridazine (B1198779) derivatives have been reported as inhibitors. mdpi.com

The following table summarizes the enzyme inhibitory activities of various pyridazinone and structurally related derivatives.

| Compound Class | Enzyme Target | IC50 (µM) | Reference |

| Pyrano[2,3-d]pyrimidines | COX-2 | 0.04 | rsc.org |

| 1,5-Diarylpyrazoles | COX-II | 0.52 - 22.25 | acs.org |

| Triazolo[4,3-b]pyridazines | c-Met | 0.163 | rsc.org |

| Triazolo[4,3-b]pyridazines | Pim-1 | 0.283 | rsc.org |

| Pyridazine derivatives | α-Amylase | 81.28 - 1623.54 | researchgate.net |

| Pyridazine derivatives | Topoisomerase II | 19.4 - 64.5 | researchgate.net |

| 1H-pyrazolo[3,4-b]pyridine derivatives | TBK1 | 0.0002 | tandfonline.com |

Receptor Binding and Modulation Studies

The interaction of pyridazinone derivatives with cellular receptors is another critical aspect of their bioactivity profile. While direct receptor binding data for this compound is not extensively documented, studies on related compounds suggest potential activity at various receptors.

A notable example is the investigation of pyridazin-3(2H)-one derivatives as agonists for formyl peptide receptors (FPRs), which are involved in inflammatory responses. researchgate.net A series of 2-arylacetamide pyridazin-3(2H)-ones were found to be potent agonists of FPR1 and FPR2, inducing intracellular calcium flux in transfected HL-60 cells. researchgate.net

Additionally, the anilino-pyridazine structure is a key feature in ligands for other receptors. For instance, pyridinyl- and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines have been studied for their receptor binding, where the aniline (B41778) NH group plays a crucial role. cnr.it Furthermore, the discovery of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidines as potent inhibitors of the IGF-1R receptor tyrosine kinase highlights the importance of the anilino-heterocycle scaffold in receptor targeting. nih.gov

The table below presents receptor binding data for some pyridazinone and related aniline-containing heterocyclic compounds.

| Compound Class | Receptor Target | Affinity (Ki or IC50) | Reference |

| 2-Arylacetamide pyridazin-3(2H)-ones | FPR1/FPR2 Agonist | Low micromolar EC50 | researchgate.net |

| 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidines | IGF-1R | Nanomolar potency | nih.gov |

| Pyrazolo[4,3-b]pyridine-6-carboxamides | Cannabinoid Receptor 2 (CB2R) | Ki = 0.45 - 61.76 nM | mdpi.com |

Cell-Based Phenotypic Screening (e.g., Antiproliferative, Anti-inflammatory, Antimicrobial Activities in cell lines)

Phenotypic screening in cell-based assays provides a broader understanding of the biological effects of a compound. The this compound scaffold and its derivatives have been evaluated for various phenotypic activities, including antiproliferative, anti-inflammatory, and antimicrobial effects.

Antiproliferative Activity: Numerous studies have demonstrated the antiproliferative potential of pyridazinone derivatives against various cancer cell lines. For instance, certain 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally related, have shown profound antiproliferative effects in glioma cell lines (A172 and U87MG) and melanoma cell lines (A375 and A2058) with IC50 values in the low micromolar range. tandfonline.com Specifically, one compound exhibited an IC50 of 1.4 µM in A172 cells and 0.9 µM in A2058 cells. tandfonline.com Similarly, novel pyran-3-hydrazide derivatives have been evaluated against a panel of cancer cell lines, with most showing potent antiproliferative activity with IC50 values less than 30 µM. ajol.info

Anti-inflammatory Activity: The anti-inflammatory properties of pyridazinone derivatives have been assessed in various cell-based models. For example, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, some phthalide (B148349) derivatives, which can be considered bioisosteres, have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1b and IL-6. jst.go.jp

Antimicrobial Activity: The pyridazine core is also found in compounds with antimicrobial properties. For example, certain pyridazine derivatives have shown activity against a range of bacterial strains, including Pseudomonas species and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 0.73 µg/ml. ajol.info Other studies on coumarin-hybrid heterocycles have also reported promising MIC values against S. aureus and C. albicans. chiet.edu.eg

The following table summarizes the phenotypic bioactivities of various pyridazinone and related heterocyclic compounds.

| Activity | Cell Line/Organism | Compound Class | IC50/MIC | Reference |

| Antiproliferative | A172 (Glioma) | 1H-pyrazolo[3,4-b]pyridine derivative | 1.4 µM | tandfonline.com |

| Antiproliferative | A2058 (Melanoma) | 1H-pyrazolo[3,4-b]pyridine derivative | 0.9 µM | tandfonline.com |

| Antiproliferative | Various Cancer Cell Lines | Pyran-3-hydrazide derivatives | < 30 µM | ajol.info |

| Anti-inflammatory | RAW 264.7 | Phthalide derivatives | - | jst.go.jp |

| Antimicrobial | Pseudomonas species | Pyridazine derivative | 0.73 µg/ml | ajol.info |

| Antimicrobial | Escherichia coli | Pyridazine derivative | 0.96 µg/ml | ajol.info |

| Antimicrobial | S. aureus | Coumarin-hybrid heterocycle | 4.88 µg/mL (MIC) | chiet.edu.eg |

| Antimicrobial | C. albicans | Coumarin-hybrid heterocycle | 9.77 µg/mL (MIC) | chiet.edu.eg |

Elucidation of Molecular Targets and Pathways

Identifying the specific molecular targets and the pathways they modulate is a crucial step in understanding the mechanism of action of a bioactive compound. For the this compound scaffold, this process involves both initial identification and subsequent validation of target engagement.

Target Identification Approaches (e.g., Proteomics, Affinity Chromatography)

While specific target identification studies for this compound are not widely published, several advanced techniques are employed to elucidate the molecular targets of novel compounds.

Proteomics-based approaches are powerful for unbiased target identification. These methods can involve comparing the proteome of treated versus untreated cells to identify proteins with altered expression or stability. vulcanchem.com For instance, a rearranged secondary amide hybrid of a related compound was used for proteomics studies to identify its molecular interactions. researchgate.net

Affinity chromatography is another valuable technique where a derivative of the compound of interest is immobilized on a solid support to "pull down" its binding partners from a cell lysate. thermofisher.comnih.gov This method allows for the isolation and subsequent identification of direct protein targets. The general principle involves the specific and reversible binding between the immobilized ligand (the compound) and its target protein. nih.gov

Validation of Target Engagement in Biological Systems

Once a potential molecular target is identified, it is essential to validate that the compound engages with this target in a biological context. nih.gov This validation confirms that the observed phenotypic effects are indeed mediated through the identified target.

One common method for target validation is the use of cellular thermal shift assays (CETSA) , which measure the change in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of the protein in the presence of the compound indicates direct engagement.

Another approach is to use knockdown or knockout models . By reducing or eliminating the expression of the putative target protein (e.g., using siRNA or CRISPR-Cas9), one can assess whether the compound's biological activity is diminished or abolished.

Furthermore, biochemical assays using the purified target protein can confirm direct interaction and measure the potency of the compound. For example, if the target is a kinase, an in vitro kinase assay can determine the IC50 value of the compound for that specific enzyme. tandfonline.com The development of chemical probes is also instrumental in validating target engagement in vivo. nih.gov

Mechanism of Action Studies at the Molecular Level

The pharmacological versatility of the pyridazinone core structure stems from its ability to interact with a range of biological targets. researchgate.netekb.eg The anilino moiety often plays a crucial role in defining the potency and selectivity of these interactions. tandfonline.com Studies on analogous compounds suggest that the primary mechanisms of action involve the inhibition of key enzymes in major biochemical and signaling pathways.

Research into pyridazinone derivatives indicates that their biological effects, particularly anti-inflammatory properties, are often mediated through the inhibition of enzymes in critical biochemical pathways. The pyridazinone structure is recognized as a promising template for developing inhibitors of cyclooxygenase (COX) enzymes and phosphodiesterases (PDEs). researchgate.netresearchgate.net

Cyclooxygenase (COX) Pathway Inhibition: A prominent mechanism of action for many pyridazinone analogues is the inhibition of cyclooxygenase (COX) enzymes. researchgate.net These enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. Many derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 isoforms. Several compounds have demonstrated potent inhibitory activity, with some showing preferential selectivity for COX-2, which is a desirable trait for anti-inflammatory agents. researchgate.net

Phosphodiesterase (PDE) Pathway Inhibition: Certain pyridazinone derivatives have been identified as inhibitors of phosphodiesterase (PDE) enzymes, particularly the cAMP-specific PDE4 family. researchgate.netresearchgate.net By inhibiting PDE4, these compounds prevent the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. Elevated intracellular cAMP levels can activate protein kinase A (PKA) and other downstream effectors, leading to a wide range of cellular responses, including the suppression of inflammatory mediator production. researchgate.netresearchgate.net Some pyrazolo[3,4-d]pyridazinones have also shown inhibitory activity against PDE5. tandfonline.com

The following table summarizes the inhibitory activities of selected representative pyridazinone derivatives on key enzymes.

| Compound Class | Target Enzyme | Representative Compound/Analog | Finding |

| Pyridazinone Derivatives | Cyclooxygenase-2 (COX-2) | Various synthesized analogues | Potent inhibition with IC₅₀ values in the nanomolar range and clear preferential inhibition over COX-1. researchgate.net |

| Pyridazinone Derivatives | Phosphodiesterase 4 (PDE4) | Pyrrolo[3,4-d]pyridazinone analogues | Demonstrated ability to target PDE4, suggesting anti-inflammatory potential through this pathway. researchgate.net |

| Pyrazolo[3,4-d]pyridazinones | Phosphodiesterase 5 (PDE5) | Analogues with a benzyl (B1604629) at the pyridazine 2-nitrogen | Potent and selective inhibitory activity toward PDE5 was observed. tandfonline.com |

| Pyridazinone Derivatives | Monoamine Oxidase B (MAO-B) | Pyridazinobenzylpiperidine derivatives | A synthesized derivative (S5) was found to be a potent, reversible, and selective MAO-B inhibitor with an IC₅₀ value of 0.203 µM. mdpi.com |

| Pyridazinone Derivatives | Vascular Adhesion Protein-1 (VAP-1) | 5-phenylamino-substituted pyridazinone derivatives | Novel compounds showed potent and reversible inhibition of human VAP-1 with IC₅₀ values as low as 20 nM. nih.gov |

The enzymatic inhibition detailed above directly impacts intracellular signaling cascades, leading to the modulation of cellular functions like inflammation, proliferation, and survival.

Modulation of Kinase Signaling: The pyridazine scaffold has been utilized to develop inhibitors that target intracellular signaling pathways crucial for tumor progression. jst.go.jp Derivatives have been designed as tyrosine kinase inhibitors (TKIs) that can block the vascular endothelial growth factor receptor-2 (VEGFR-2) signaling pathway, thereby interfering with angiogenesis. jst.go.jp These TKIs often mimic ATP to bind to the receptor's kinase domain, preventing the activation of downstream effectors. jst.go.jp

Interference with STAT3 Signaling: Research has identified a pyridazinone derivative that interferes with the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. rsc.org STAT3 is a transcription factor that, when aberrantly activated in cancer, promotes cell growth and survival. While the exact mechanism was not direct binding to the SH2 domain, the compound demonstrated significant inhibition of STAT3 activity in a dual luciferase assay. rsc.org

Modulation of Inflammatory Cascades (NF-κB): The inhibition of PDE4 and subsequent increase in cAMP can modulate inflammatory signaling cascades. Elevated cAMP is known to interfere with the nuclear factor kappa B (NF-κB) pathway. researchgate.net NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules. rug.nl By downregulating NF-κB activity, pyridazinone-based PDE4 inhibitors can exert broad anti-inflammatory effects. researchgate.net

Activation of Formyl Peptide Receptors (FPRs): In a different mechanism, certain pyridazin-3(2H)-one derivatives have been identified as agonists for formyl peptide receptors (FPRs), such as FPR1 and FPRL1. nih.gov These receptors are involved in the innate immune response. Activation of these receptors by agonist compounds can trigger intracellular calcium mobilization and chemotaxis in neutrophils, demonstrating a role in modulating immune cell function. nih.gov

The table below outlines the observed effects of representative pyridazinone derivatives on various signaling pathways.

| Compound Class | Signaling Pathway/Target | Representative Compound/Analog | Observed Effect | Model System |

| Pyridazine Derivatives | VEGFR-2 Signaling | N-Carbamimidoyl-4-(6-(3-(3-allylthiourea)phenylamino)pyridazin-3-ylamino)benzensulfonamide | Showed cytotoxic activity and enzyme inhibition comparable to imatinib, suggesting interference with tyrosine kinase signaling. jst.go.jp | HCT-116 Colon Cancer Cell Line jst.go.jp |

| Pyridazinone Derivatives | STAT3 Signaling | A specific pyridazinone derivative (Compound I) | Exhibited 46% inhibition of STAT3 activity at 2 µM concentration. rsc.org | Dual Luciferase Reporter Assay rsc.org |

| Pyrazoline-pyridine hybrid | NF-κB Signaling | Compound 5d (PDE4B Inhibitor) | Downregulated IL-1β and NF-ĸB/p65 expression. researchgate.net | LPS-stimulated A549 cells researchgate.net |

| Pyridazin-3(2H)-one Derivatives | Formyl Peptide Receptor (FPR) Signaling | A mixed FPR/FPRL1 agonist (14h) | Activated intracellular calcium mobilization and chemotaxis with an EC₅₀ of 0.6 μM. nih.gov | Human Neutrophils nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Positional and Substituent Effects on Biological Activity

The exploration of structure-activity relationships (SAR) has been crucial in optimizing the therapeutic potential of 3-anilino-1H-pyridazin-6-one analogues. Modifications at various positions on both the pyridazinone and anilino rings have profound impacts on their biological targets.

The pyridazinone scaffold serves as a versatile platform for introducing a wide range of substituents that can modulate biological activity. The nature and position of these substituents are critical determinants of the compound's efficacy.

For instance, in the context of phosphodiesterase (PDE) inhibition, the substitution pattern on the pyridazinone ring is a key factor. Studies on pyrazolo[3,4-d]pyridazinones revealed that fusing the pyrazole (B372694) backbone with the pyridazinone moiety is optimal for PDE5 inhibitory activity. tandfonline.com Furthermore, introducing a benzyl (B1604629) group at the N-2 position of the pyridazinone was associated with potent and selective inhibition of PDE5. tandfonline.comdoi.org In another series of pyridazinone derivatives, hydrophobic substituents at the N-2 position were found to strongly promote PDE4 inhibition. zenodo.org

The position of substitution on the pyridazinone ring itself is also of major importance. scispace.com For example, in a series of 5,6-diphenylpyridazin-3-one (B1222894) (DPP) derivatives studied for their effects on tubulin, alterations at the N-2 position were shown to have significant effects on activity. scispace.com In the development of cardiotonic agents based on 6-phenyl-4,5-dihydro-3(2H)-pyridazinone, the substituents on the pyridazinone ring were systematically varied to optimize activity. scispace.com

In the pursuit of anticancer agents, modifications to the pyridazinone ring have yielded potent compounds. For pyrrolo[3,4-d]pyridazinone derivatives, modifications at both the pyrrole (B145914) and pyridazine (B1198779) rings resulted in compounds active in anticancer screening and capable of blocking the CDK1/cyclin B kinase. scispace.com Similarly, for a series of pyridazin-3-one derivatives substituted with morpholino-pyrimidines, structural modifications on the pyridazinone scaffold led to potent c-Met inhibitors. zenodo.org

| Ring Position | Substituent Type | Effect on Biological Activity | Target/Assay | Reference |

| N-2 | Benzyl group | Potent and selective inhibition | PDE5 | tandfonline.comdoi.org |

| N-2 | Hydrophobic substituent | Strongly promotes inhibition | PDE4 | zenodo.org |

| C-4 | Varies | Position of major importance for activity | Tubulin Assembly | scispace.com |

| C-6 | Phenyl ring | Necessary for inhibitory activity | PDE5 | tandfonline.com |

| C-6 | 2-Pyridinyl | Good balance of potency and selectivity | PDE5 | tandfonline.com |

| C-6 | 3-Pyridinyl | Decreased potency and selectivity | PDE5 | tandfonline.com |

| C-6 | 4-Pyridinyl | Complete loss of activity | PDE5 | tandfonline.com |

Substituents on the anilino ring play a pivotal role in fine-tuning the potency and selectivity of these compounds. The electronic and steric properties of these substituents can dictate the interaction with the target protein.

In the development of inhibitors for Monopolar Spindle 1 (MPS1) kinase, a 2,5-disubstituted anilino group was found to drive selectivity. acs.org Specifically, a 1-methylpyrazole (B151067) substituent at the C-2 position of the anilino ring was preferred. acs.org Exploration of the C-4 position of the anilino ring, which extends into the solvent channel of the kinase, showed that substitution with various groups led to good potency and improved selectivity. acs.org For instance, replacing a C-4-amido substituent with heterocyclic groups like pyrazole or 1-methyl-imidazole conferred improved cell-based potency. acs.org

For inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1) based on a phthalazinone core (a related bicyclic pyridazinone structure), the substitution pattern on the anilino moiety significantly impacts inhibitory activity. tandfonline.com It was observed that lipophilic meta-substituents on the anilino ring were more beneficial for activity than para-substitutions or di-substitutions. tandfonline.com

In a different context, for pyrazolo[3,4-d]pyrimidine derivatives acting as antimicrobials, small hydrophobic groups at the meta or para position of the 2-anilino substituent enhanced both antipolymerase and antimicrobial activity. acs.org Chlorination of the phenyl rings in 5,6-diphenylpyridazin-3-one derivatives also had a specific effect on activity against microtubule assembly, with the 4'-position being most important and an additional chlorine at the 3'-position further enhancing inhibition. scispace.com

| Anilino Ring Position | Substituent Type | Effect on Biological Activity | Target/Assay | Reference |

| C-2 | 1-Methylpyrazole | Preferred for kinase inhibition | MPS1 Kinase | acs.org |

| C-3 (meta) | Lipophilic groups | More beneficial than para-substituents | PARP-1 | tandfonline.com |

| C-3, C-4 (meta, para) | Small hydrophobic groups | Enhanced antipolymerase & antimicrobial activity | S. aureus DNA pol III | acs.org |

| C-4 (para) | Pyrazole, 1-Methyl-imidazole | Improved cell-based potency | MPS1 Kinase | acs.org |

| C-4' | Chlorine | Important for activity enhancement | Microtubule Assembly | scispace.com |

| C-3', C-4' | Dichloro | Further enhanced in vitro inhibition | Microtubule Assembly | scispace.com |

Systematic Variation of the Pyridazinone Ring Substituents

Development of Quantitative Structure-Activity Relationship (QSAR) Models

To better understand the relationship between the chemical structure and biological activity and to guide the design of new, more potent compounds, quantitative structure-activity relationship (QSAR) models have been developed. These computational models correlate variations in the structure of compounds with changes in their measured biological activity.

Two-dimensional QSAR (2D-QSAR) models utilize descriptors calculated from the 2D representation of molecules, such as topological, electronic, and physicochemical properties. nih.govbiorxiv.org These models are often developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). researchgate.netresearchgate.net

For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors showed that the activity was significantly influenced by adjacency and distance matrix descriptors. nih.gov In another study on indazole derivatives as TTK inhibitors, a highly predictive 2D-QSAR model was generated using the MLR method, achieving a high correlation coefficient (r²) of 0.9512. researchgate.net Such models can identify key descriptors that influence activity; for example, topological polar surface area (TPSA) has been shown to be a valuable descriptor in 2D-QSAR, correlating with activities for a diverse range of targets. nih.gov

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the 3D structure of the molecules and their spatial properties. pharmacelera.com Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. pharmacelera.comscience.gov These methods calculate steric and electrostatic (in CoMFA) fields, as well as hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA), around a set of aligned molecules. zenodo.orguoa.gr

A 3D-QSAR study involving CoMFA and CoMSIA was performed on pyridazinone derivatives as inhibitors of HIV-1 wild-type reverse transcriptase. zenodo.org The resulting QSAR models revealed that steric and hydrophobic fields were the primary drivers of inhibitory activity, with minor contributions from hydrogen bond donor and acceptor fields. zenodo.org Similarly, for a set of fullerene-based HIV-1 protease inhibitors, CoMFA and CoMSIA models indicated that steric effects were essential for bioactivity, though electrostatic interactions also played an important role. uoa.gr The graphical output of these analyses, in the form of contour maps, highlights regions in 3D space where modifications to the molecular structure are likely to enhance or diminish activity, thereby guiding rational drug design. uoa.gr

Two-Dimensional QSAR (2D-QSAR) Paradigms

Structure-Property Relationships Relevant to In Vitro Performance (e.g., Solubility for Assay Conditions)

Beyond direct interaction with a biological target, the physicochemical properties of a compound are critical for its performance in experimental assays and its potential as a drug candidate. Structure-property relationships (SPR) focus on how molecular structure influences properties like aqueous solubility, lipophilicity, and metabolic stability.

Aqueous solubility is a crucial parameter, as poor solubility can hinder assay performance and lead to unreliable data. nih.gov In a study on a pyridazinone series of Trypanosoma cruzi proteasome inhibitors, structural modifications were made to improve solubility. nih.gov For example, while adding a 4-methoxy substituent to a benzyl group on the pyridazinone increased enzymatic activity, it unfortunately decreased aqueous solubility. nih.gov This highlights the often-delicate balance between optimizing activity (SAR) and properties (SPR).

Metabolic stability, typically assessed using liver microsomes, is another key property. In the same study on proteasome inhibitors, it was found that a 4-methoxy-3-chloro-benzyl analogue exhibited good potency but was hampered by higher intrinsic clearance (lower metabolic stability) compared to other methoxy (B1213986) analogues. nih.gov

| Compound Modification | Effect on Potency (SAR) | Effect on Solubility (SPR) | Effect on Intrinsic Clearance (SPR) | Reference |

| Add 4-methoxy to benzyl group | Increased | Decreased | Significantly improved | nih.gov |

| Add 3-Cl, 4-methoxy to benzyl group | Good potency | Poor (4 µM) | Higher (less stable) | nih.gov |

| Add 3-F, 4-methoxy to benzyl group | Good potency | Poor (4 µM) | Lower (more stable) | nih.gov |

| Unadorned imidazopyridine core | Moderate | Poor | High | acs.org |

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design (LBDD) Strategies

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown or difficult to obtain. biomedpharmajournal.org This approach leverages the chemical and structural information of known active ligands to create models that predict the activity of new compounds. frontiersin.orgpharmacophorejournal.com Key LBDD methods include pharmacophore modeling and similarity searching.

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule's biological activity. pharmacophorejournal.commdpi.com A pharmacophore model serves as a 3D query to screen compound libraries for molecules with the desired features, helping to identify novel active scaffolds. pharmacophorejournal.combibliomed.org

While specific pharmacophore models for 3-anilino-1H-pyridazin-6-one were not detailed in the reviewed literature, studies on other pyridazinone derivatives highlight the utility of this approach. For instance, a pharmacophore generation procedure was applied to a series of pyridazin-3(2H)-one derivatives to understand the structural requirements for α1-adrenoceptor antagonist activity. The resulting model successfully rationalized the structure-activity relationships (SAR) for the class of compounds. nih.govacs.org In another study, a 3D-pharmacophore model (AHHRR) was generated for N'-[(substituted phenyl) sulfonyl]-2-(6-(substituted phenyl)-3(2H)-pyridazinone-2-yl) derivatives acting as acetylcholinesterase inhibitors. bibliomed.org This model, comprising an acceptor, a hydrophobic group, and two aromatic rings, helped to identify the key conformational properties required for inhibitory activity. bibliomed.orgresearchgate.net

The common features identified in pharmacophore models for various pyridazinone-based compounds typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Groups (H)

Aromatic Rings (R)

| Pharmacophore Feature | Role in Molecular Recognition | Typical Moiety in Pyridazinone Derivatives |

| Hydrogen Bond Acceptor | Forms hydrogen bonds with donor groups on the receptor. | The carbonyl oxygen of the pyridazinone ring. |

| Hydrogen Bond Donor | Forms hydrogen bonds with acceptor groups on the receptor. | The N-H group of the pyridazinone ring or anilino bridge. |

| Aromatic Ring | Participates in π-π stacking or hydrophobic interactions. | The aniline (B41778) phenyl ring and other aryl substituents. |

| Hydrophobic Group | Engages in non-polar interactions within the binding pocket. | Alkyl or substituted aryl groups on the scaffold. |

| A generalized table of pharmacophoric features relevant to pyridazinone scaffolds based on published models. |

Ligand similarity methods operate on the principle that structurally similar molecules are likely to exhibit similar biological activities. biosolveit.de Scaffold hopping is a more advanced strategy that aims to identify isofunctional molecules with entirely different core structures (scaffolds) but similar biological activity. biosolveit.dewiley-vch.de This is particularly useful for discovering novel chemotypes with improved properties, such as enhanced metabolic stability or novel intellectual property positions. biosolveit.deresearchgate.net

The pyridazinone core is recognized as a "privileged scaffold" due to its ability to serve as a pharmacophoric element for a wide range of biological targets. mdpi.com Scaffold hopping has been effectively used in the development of pyridazinone-based molecules. For example, starting from an indenopyridazinone template, a scaffold hopping approach led to the synthesis of new derivatives with antiulcer activity. mdpi.com Similarly, in a program targeting proteasome inhibitors for visceral leishmaniasis, a scaffold-hopping exercise from a complex core to a "reversed" bi-cyclic system, including a pyridazine (B1198779) ring, identified compounds with good potency and improved solubility. acs.orgnih.gov These studies demonstrate the power of scaffold hopping to navigate chemical space and optimize lead compounds by replacing or modifying the central pyridazinone-containing core. mdpi.comacs.orgnih.gov

Pharmacophore Modeling for Active Conformations

Structure-Based Drug Design (SBDD) Methodologies

When the 3D structure of the target protein is available, structure-based drug design (SBDD) methods can be employed. biomedpharmajournal.org These techniques use the receptor's structural information to design ligands that can bind with high affinity and selectivity. rjptonline.orgnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rjptonline.orgfortunejournals.com It is widely used to screen virtual libraries and to understand the molecular basis of ligand-receptor interactions. mdpi.com

While docking studies specifically for this compound are not prominently documented, research on its derivatives illustrates the application of this method. For example, molecular docking simulations of N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-fluorobenzamide, which contains an anilino-pyridazine bridge, suggested it binds to the ATP pocket of kinases through hydrogen bonding and hydrophobic interactions. vulcanchem.com Similarly, docking of a 3,5-dimethoxybenzamide (B98736) derivative of the anilino-pyridazinone scaffold into the ATP-binding cleft of EGFR kinase predicted a favorable binding energy (ΔG) of -9.2 kcal/mol. vulcanchem.com

In another study, novel 3(2H)pyridazinone-triazole derivatives were docked into the active site of acetylcholinesterase (PDB ID: 4M0E) to support experimental findings, revealing key interactions with amino acid residues. jrespharm.com These examples show that docking is a crucial tool for rationalizing the activity of pyridazinone-based compounds and guiding their optimization.

| Compound Class | Target Protein | Docking Score / Binding Energy | Key Interactions Noted | Reference |

| Anilino-pyridazinone Derivative | EGFR Kinase | ΔG = -9.2 kcal/mol | ATP-binding cleft occupation | vulcanchem.com |

| Pyridazinone-triazole Derivatives | Acetylcholinesterase | Ki = 2.35 ± 0.18 µM (for best compound) | Interaction with active site residues | jrespharm.com |

| 2-Arylacetamide Pyridazin-3(2H)-ones | Formyl Peptide Receptors (FPR1/FPR2) | N/A | Overlap with endogenous peptide ligands | nih.gov |

| Arylpiperazine Derivatives | Androgen Receptor (AR) | IC50 = 0.65 µM (for best compound) | Hydrophobic interactions at the AR-LBP site | frontiersin.org |

| This table summarizes molecular docking findings for various pyridazinone derivatives against different biological targets. |

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. vulcanchem.commdpi.com This method is used to study the conformational landscape of a ligand-receptor complex, assess its stability, and understand the role of solvent and thermal fluctuations. fortunejournals.commdpi.com An MD simulation can reveal changes in protein conformation upon ligand binding and provide a more realistic model of the interactions than static docking poses. nih.gov

For example, MD simulations are often run for nanoseconds to verify the stability of a docked complex. wiley-vch.denih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored over the simulation time; a stable RMSD suggests the complex has reached equilibrium and the binding pose is stable. fortunejournals.com While specific MD simulation studies on this compound were not found, this technique is a standard and crucial step in the SBDD pipeline for related compounds. For instance, MD simulations were used to confirm the stability of designed 2-anilino 4-amino substituted quinazolines docked against the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) protein target. wiley-vch.de

To refine the scoring from molecular docking and obtain a more accurate estimation of binding affinity, binding free energy calculations are performed. nih.gov The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point techniques that calculate the free energy of binding from snapshots of an MD simulation. nih.govnih.gov

The total binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. This energy is composed of molecular mechanics energy in the gas phase (ΔE_MM), the solvation free energy (ΔG_solv), and an entropic term (-TΔS). nih.gov

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM = ΔE_internal + ΔE_electrostatic + ΔE_van der Waals

ΔG_solv = ΔG_polar + ΔG_nonpolar

These methods are considered more accurate than standard docking scores and are often used to re-rank docking poses or to compare the binding affinities of a series of analogs. rsc.org Although no specific MM/PBSA or MM/GBSA studies were identified for this compound, this methodology is widely applied in drug discovery projects involving similar heterocyclic scaffolds to achieve better correlation with experimental activities. researchgate.netresearchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Stability

In Silico Prediction of Pharmacokinetic Properties for Lead Optimization and Research Design

In contemporary medicinal chemistry, the early assessment of a drug candidate's pharmacokinetic profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is critical for successful drug development. Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties before extensive resources are committed to synthesis and in vitro testing. For the this compound scaffold and its derivatives, various computational models are employed to forecast their behavior in biological systems, thereby guiding lead optimization and research design. These predictive studies are foundational in identifying derivatives with potentially favorable drug-like characteristics. acs.org

Predictive Models for Absorption and Distribution Characteristics (Non-Human)

The absorption and distribution of a compound determine its access to the target site and are key determinants of its efficacy. In silico tools are widely used to estimate these properties for novel pyridazinone derivatives. mdpi.com

Gastrointestinal Absorption: A primary route of administration for many drugs is oral, making gastrointestinal (GI) absorption a critical parameter. Computational models, such as the one implemented in the SwissADME web tool, predict human intestinal absorption (HIA) based on a molecule's physicochemical properties. tandfonline.commdpi.com Studies on various series of pyridazinone derivatives consistently show that these compounds are predicted to have high intestinal absorption. nih.gov For instance, in a study of pyrazole (B372694)–pyridazine hybrids, derivatives were predicted to have high absorption through the gastrointestinal tract based on their lipophilicity. nih.gov Similarly, another series of 6-(4-substitutedphenyl)-3-pyridazinone derivatives also showed promising results in in silico ADMET studies. nih.govresearchgate.net

Interactive Table: Predicted Human Intestinal Absorption (HIA) for Representative Pyridazinone Derivatives Below is a summary of predicted HIA values for a selection of pyridazinone derivatives from computational studies.

| Compound Class | Predicted HIA | Computational Tool/Model | Reference |

| Pyridazine Derivatives | High | SwissADME | tandfonline.com |

| Pyrazole-Pyridazine Hybrids | High | Not Specified | nih.gov |

| 6-(4-substitutedphenyl)-3-pyridazinones | Good | ADMET-specific software | nih.gov |

| Pyridyl–Pyridazine Derivatives | High | Boiled-Egg Model (SwissADME) | mdpi.com |

Note: This table represents generalized findings from predictive models and not experimental values.

Blood-Brain Barrier (BBB) Permeation: A compound's ability to cross the Blood-Brain Barrier is a crucial distribution characteristic, particularly for neurologically active agents or for assessing potential central nervous system side effects. The "BOILED-Egg" model, accessible through platforms like SwissADME, is a widely used predictive tool that visualizes a molecule's potential for passive GI absorption (the "white") and BBB permeation (the "yolk"). tandfonline.com Several analyses of pyridazinone derivatives have utilized this and other models to predict BBB permeability. mdpi.comwu.ac.th For many pyridazinone series, the models predict that the compounds will not permeate the BBB, which can be a desirable trait for peripherally acting agents. tandfonline.commdpi.com

Interactive Table: Predicted Blood-Brain Barrier (BBB) Permeation for Representative Pyridazinone Derivatives The following table summarizes the predicted ability of various pyridazinone derivatives to cross the BBB based on in silico screening.

| Compound Class | Predicted BBB Permeation | Computational Tool/Model | Reference |

| Pyridazine Derivatives | No | SwissADME | tandfonline.com |

| Pyridyl–Pyridazine Derivatives | No | Boiled-Egg Model (SwissADME) | mdpi.com |

| Pyridazinone Derivatives | Low | pre-ADME | wu.ac.th |

Note: This table represents generalized findings from predictive models and not experimental values.

Computational Approaches for Metabolic Stability (Enzyme-specific, Non-Human)

Metabolic stability significantly influences a compound's half-life and bioavailability. A primary route of metabolism for many xenobiotics is oxidation mediated by the Cytochrome P450 (CYP) family of enzymes. In silico models are invaluable for predicting the potential of a compound to be a substrate or, critically, an inhibitor of specific CYP isoforms, which is a major cause of drug-drug interactions. researchgate.net

Computational screening of pyridazinone derivatives frequently involves predicting their interaction with key drug-metabolizing enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. tandfonline.commdpi.comnih.gov These predictions are generated using software that has been trained on large datasets of known inhibitors and non-inhibitors. acs.org Research on different series of pyridazinone-based compounds has shown varied predicted inhibition profiles. For example, a study on anticancer pyridazine derivatives predicted that while some compounds might not inhibit any major CYP isoforms, others were flagged as potential inhibitors of one or more enzymes. tandfonline.com Specifically, compound 11e was predicted to inhibit CYP2D6 and CYP3A4, while compound 11m was predicted to inhibit only CYP1A2. tandfonline.com In another study of pyrazole–pyridazine hybrids, compounds 5f and 6f were predicted to inhibit CYP1A2 and CYP3A4. nih.gov These predictions are crucial for prioritizing compounds for further experimental metabolic stability assays, such as those using liver microsomes.

Interactive Table: Predicted Cytochrome P450 (CYP) Inhibition Profile for Representative Pyridazinone Derivatives (Non-Human Models) This table details the predicted inhibitory activity of selected pyridazinone derivatives against five major CYP450 isoforms.

| Compound/Series | Predicted CYP1A2 Inhibition | Predicted CYP2C19 Inhibition | Predicted CYP2D6 Inhibition | Predicted CYP3A4 Inhibition | Reference |

| Pyridazine 11e | No | No | Yes | Yes | tandfonline.com |

| Pyridazine 11h | No | Yes | No | Yes | tandfonline.com |

| Pyridazine 11l | Yes | No | Yes | No | tandfonline.com |

| Pyridazine 11m | Yes | No | No | No | tandfonline.com |

| Hybrid 5f | Yes | No | Not Predicted | Yes | nih.gov |

| Hybrid 6e | Yes | Yes | Not Predicted | No | nih.gov |

| Hybrid 6f | Yes | No | Not Predicted | Yes | nih.gov |

| Donepezil (Reference) | No | No | Yes | Yes | mdpi.com |

Note: "Yes" indicates a predicted inhibitor, and "No" indicates a predicted non-inhibitor based on the referenced in silico models.

Advanced Structural Characterization in a Biological Context

X-ray Crystallography of Protein-Ligand Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. For kinase inhibitors like 3-anilino-1H-pyridazin-6-one, this method provides a static, high-resolution snapshot of the inhibitor bound within the enzyme's active site.

The primary biological target for this class of compounds is the p38 MAP kinase, a key enzyme in cellular signaling pathways. Crystallographic studies of p38 in complex with pyridazinone-based inhibitors have been instrumental in defining the binding mode. The this compound scaffold fits snugly into the ATP-binding pocket of the kinase. The binding is characterized by a conserved set of interactions:

Hinge Region Interaction: The pyridazinone ring acts as a hydrogen bond acceptor and donor, forming critical hydrogen bonds with the backbone amide and carbonyl groups of residues in the "hinge region" of the kinase. Specifically, a hydrogen bond typically forms between the pyridazinone N1-H and the backbone carbonyl of Met109, and another between the C6-ketone and the backbone amide of Met109. This bidentate hydrogen-bonding pattern is a hallmark of many Type I kinase inhibitors and effectively anchors the ligand in the active site.

Hydrophobic Pockets: The anilino moiety projects into a hydrophobic pocket, often referred to as the "gatekeeper" pocket, where it establishes favorable van der Waals interactions. The orientation and substitution of this phenyl ring are critical for achieving high affinity and selectivity.

DFG Motif Conformation: These inhibitors typically bind to the "DFG-in" conformation of the kinase. In this active conformation, the aspartate, phenylalanine, and glycine (B1666218) residues of the conserved DFG motif are oriented such that the catalytic aspartate is positioned to coordinate magnesium ions for ATP hydrolysis. By occupying the ATP site, this compound acts as a competitive inhibitor.

The table below summarizes key interaction data derived from crystallographic studies of pyridazinone analogs bound to p38 MAP kinase.

| Interaction Type | Ligand Moiety | Key Protein Residue(s) (p38α) | Description of Interaction |

|---|---|---|---|

| Hydrogen Bond (Bidentate) | Pyridazinone Ring (N1-H and C6=O) | Met109 (Hinge Region) | Anchors the inhibitor scaffold to the kinase hinge, mimicking the adenine (B156593) portion of ATP. |

| Hydrophobic Interaction | Anilino Phenyl Ring | Thr106, Leu104, Val38 | The phenyl ring occupies a hydrophobic pocket adjacent to the gatekeeper residue (Thr106). |

| van der Waals Contact | Pyridazinone Scaffold | Lys53, Ile84, Val159 | General shape complementarity within the ATP-binding cleft contributes to binding affinity. |

These structural insights, obtained through X-ray crystallography, provide a definitive, static map of the key binding determinants, which is invaluable for structure-based drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interaction Mapping

While X-ray crystallography provides a high-resolution static picture, NMR spectroscopy offers complementary information about ligand-target interactions in solution. This technique is particularly powerful for studying the dynamics of binding, identifying weak interactions, and mapping the binding site without the need for crystallization.

Several NMR methods are applicable to studying the binding of this compound to its target kinase:

Saturation Transfer Difference (STD) NMR: This experiment identifies which protons on the ligand are in close proximity to the protein surface. By selectively saturating the protein's proton signals, this saturation is transferred via spin diffusion to the bound ligand. The resulting difference spectrum reveals only the signals from the ligand protons that made direct contact with the protein, providing an "epitope map" of the binding mode. For this compound, STD-NMR would be expected to show strong signals for the anilino-phenyl protons, confirming their deep insertion into the hydrophobic pocket.

Chemical Shift Perturbation (CSP) or ¹H-¹⁵N HSQC Titrations: This protein-observed experiment monitors changes in the chemical shifts of the protein's backbone amide protons upon titration with the ligand. By tracking which residues experience significant shifts, the binding site on the protein can be mapped. For the p38 kinase, residues in the ATP-binding pocket, including the hinge region and the DFG motif, would show the most substantial perturbations upon binding of this compound. This method also allows for the calculation of the dissociation constant (Kd), quantifying the binding affinity.

The table below outlines the principles and primary outputs of these NMR techniques in the context of ligand-target characterization.

| NMR Technique | Principle | Information Obtained | Applicability to this compound |

|---|---|---|---|

| Saturation Transfer Difference (STD) | Detects magnetization transfer from a saturated protein to a bound ligand. | Identifies ligand protons in direct contact with the protein (binding epitope). | Confirms which parts of the molecule (e.g., anilino ring) are crucial for binding. |

| Chemical Shift Perturbation (CSP) / HSQC | Monitors changes in protein NMR signals upon ligand addition. | Maps the ligand binding site on the protein surface; allows for Kd determination. | Validates interaction with hinge region and other active site residues of the kinase. |

| WaterLOGSY | Detects transfer of magnetization from bulk water to the ligand via the protein. | Identifies binding ligands from a mixture and confirms binding. | Useful for fragment screening or confirming binding in complex mixtures. |

NMR studies thus provide a dynamic view of the interaction, confirming the binding mode observed in crystallography and yielding crucial data on affinity and the specific ligand moieties driving the interaction in a solution state.

Cryo-Electron Microscopy (Cryo-EM) for Large Biomolecular Complexes

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large and flexible biomolecular assemblies that are resistant to crystallization. While a single kinase domain like p38 (~40 kDa) is generally too small for high-resolution de novo structure determination by single-particle Cryo-EM, the technique is exceptionally well-suited for studying the kinase in its native cellular context—as part of a larger signaling complex or "signalosome."

The potential applications of Cryo-EM in this context include:

Visualizing the Inhibitor-Bound Kinase within a Signalosome: Cryo-EM could determine the structure of a complete MAP kinase signaling module with p38 bound to this compound. This would reveal how inhibitor binding affects the interaction of p38 with its upstream activators and downstream substrates.

Capturing Conformational Heterogeneity: Cellular complexes are often dynamic and exist in multiple conformational states. Cryo-EM data processing can classify different particle images to solve simultaneous structures, revealing a range of conformations that may be influenced by inhibitor binding. This provides insights into the mechanism of inhibition beyond simple competitive blockade of the ATP site.

The table below compares the three major structural biology techniques discussed, highlighting their suitability for studying the this compound system at different biological scales.

| Technique | Optimal Target | Key Advantage | Key Limitation |

|---|---|---|---|

| X-ray Crystallography | Isolated, purified protein-ligand complex | Atomic resolution static snapshot of the binding site. | Requires well-diffracting crystals; can be conformationally biased. |

| NMR Spectroscopy | Protein-ligand complex in solution | Provides data on binding affinity, kinetics, and dynamics in solution. | Generally limited to smaller proteins (<50 kDa); lower resolution than crystallography. |

| Cryo-Electron Microscopy | Large (>100 kDa), flexible protein complexes | Can visualize large assemblies in near-native states without crystallization. | Historically lower resolution for small targets; requires specialized equipment. |

Pre Clinical in Vivo Studies in Non Human Models

Efficacy Evaluation in Relevant Disease Models (e.g., Rodent Models of Inflammation, Infection, Cancer)

The therapeutic efficacy of pyridazinone derivatives has been investigated in rodent models for several diseases, including inflammation and cancer.

In a study focused on inflammation, a (1->3),(1->6)-linked beta-glucan (B1580549) isolated from Pleurotus pulmonarius was tested in a mouse model. nih.gov This compound demonstrated a significant, dose-dependent anti-inflammatory response by inhibiting leukocyte migration to injured tissues. nih.gov In the acetic acid-induced writhing test, a model for inflammatory pain, the glucan showed a marked reduction in writhes. nih.gov Furthermore, in the formalin test, it significantly inhibited both the early (neurogenic) and late (inflammatory) phases of pain, with a more pronounced effect on the inflammatory phase. nih.gov These findings suggest that the anti-inflammatory and analgesic effects may be mediated by the inhibition of pro-inflammatory cytokines. nih.gov

Several pyridazinone derivatives have shown promise as anti-cancer agents in rodent models. nih.govjscimedcentral.comnih.gov For instance, a series of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidines were identified as potent inhibitors of the IGF-1R receptor tyrosine kinase, a key target in cancer therapy. nih.govexlibrisgroup.com These compounds exhibited nanomolar potencies in in vitro assays and demonstrated promising in vivo pharmacokinetic profiles in rats. nih.govexlibrisgroup.com Another study reported on 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines that showed anti-tumor efficacy in a mouse model of breast cancer. nih.gov Additionally, certain 3(2H)-pyridazinone derivatives have been noted for their analgesic and anti-inflammatory activities, which are often associated with cancer. jscimedcentral.comnih.gov

Interactive Data Table: Efficacy of Pyridazinone Derivatives in Rodent Models

| Compound/Derivative | Disease Model | Animal Model | Key Findings | Reference |

| (1->3),(1->6)-linked beta-glucan | Inflammation/Pain | Mouse | Dose-dependent inhibition of leukocyte migration; significant reduction in acetic acid-induced writhing; inhibition of both phases of formalin test. | nih.gov |

| 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidines | Cancer | Rat | Potent inhibitors of IGF-1R receptor tyrosine kinase; promising in vivo pharmacokinetics. | nih.govexlibrisgroup.com |

| 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines | Breast Cancer | Mouse | Demonstrated anti-tumor efficacy. | nih.gov |

Pharmacokinetic Profiling in Non-Human Models (e.g., Absorption, Distribution, Metabolism, Excretion Kinetics Relevant to Research Study Design)

The pharmacokinetic properties of pyridazinone derivatives have been evaluated in non-human models to understand their absorption, distribution, metabolism, and excretion (ADME). These studies are essential for designing further pre-clinical and clinical investigations. admescope.com

In vivo pharmacokinetic studies in rats have been conducted for several pyridazinone-based compounds. For example, the evaluation of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidines as inhibitors of the IGF-1R receptor tyrosine kinase revealed promising in vivo pharmacokinetic profiles in this model. nih.govexlibrisgroup.com The characterization of a drug candidate's behavior within a living organism is a critical step in the drug discovery process. admescope.com

The ADME properties of ribociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), were assessed in rats and dogs. nih.gov Following oral administration, metabolite profiling was conducted on plasma, urine, bile, and feces. nih.gov These studies are crucial for understanding the metabolic pathways and excretion routes of the compound. admescope.com

Furthermore, the development of brain-penetrant pyridazine (B1198779) pantothenate kinase activators involved pharmacokinetic studies in mice. nih.gov Compounds were administered orally, and their concentrations were measured in the liver and brain to assess their ability to cross the blood-brain barrier and exert their effects in the central nervous system. nih.gov

Interactive Data Table: Pharmacokinetic Studies of Pyridazinone Derivatives in Non-Human Models

| Compound/Derivative | Animal Model | Study Focus | Key Findings | Reference |

| 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidines | Rat | In vivo pharmacokinetics | Promising pharmacokinetic profile. | nih.govexlibrisgroup.com |

| Ribociclib | Rat, Dog | ADME | Metabolite profiling in plasma, urine, bile, and feces. | nih.gov |

| Pyridazine pantothenate kinase activators | Mouse | Brain penetration | Assessed CoA levels in liver and brain after oral administration. | nih.gov |

Future Research Directions and Translational Perspectives Non Clinical

Rational Design of Next-Generation 3-Anilino-1H-pyridazin-6-one Analogs

The future development of this compound analogs will heavily rely on rational design strategies to enhance potency, selectivity, and drug-like properties. bohrium.com Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in this endeavor. wjarr.comtandfonline.com These approaches allow for the in silico screening of virtual libraries and provide insights into the key molecular interactions between the pyridazinone scaffold and its biological targets. nih.gov

Structure-activity relationship (SAR) studies have been crucial in identifying which parts of the pyridazinone molecule can be modified to improve activity. benthamdirect.commdpi.com For instance, research on pyrazolo[3,4-d]pyridazinones has shown that fusing a pyrazole (B372694) ring to the pyridazinone core and adding a benzyl (B1604629) group at the N-2 position of the pyridazine (B1198779) ring can lead to potent and selective inhibition of phosphodiesterase 5 (PDE5). tandfonline.com Similarly, in the context of anti-inflammatory agents, the addition of specific substituents to the pyridazinone ring has been shown to influence selectivity for COX-2 over COX-1, which is a key goal for developing safer non-steroidal anti-inflammatory drugs (NSAIDs). bohrium.comnih.gov

Future design strategies will likely focus on:

Scaffold Hopping and Hybridization: Replacing or combining the pyridazinone core with other heterocyclic systems to create novel chemical entities with improved or entirely new biological activities. mdpi.comacs.org For example, hybrid molecules combining the pyridazinone scaffold with moieties known to interact with specific targets, like the 4-fluorophenyl group for JNK1 inhibition, are being explored. acs.org

Target-Specific Modifications: Utilizing high-resolution crystal structures of drug targets to design analogs that fit precisely into the active site. This structure-guided design was successfully used to develop covalent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in cancer therapy. acs.org

Physicochemical Property Optimization: Modifying substituents to improve absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for translating a potent compound into a viable pre-clinical candidate. tandfonline.comresearcher.life

Table 1: Examples of Rationally Designed Pyridazinone Analogs and their Biological Targets

| Compound/Series | Target/Activity | Key Design Feature/SAR Finding | Reference(s) |

| Pyrazolo[3,4-d]pyridazinones (e.g., 23a, 23b) | PDE-5 Inhibition | Fusion of a pyrazole ring and a benzyl group at N-2 of the pyridazinone were associated with potent and selective PDE5 inhibitory activity. | tandfonline.com |

| 2-substituted-4-(benzo[d] benthamdirect.comekb.egdioxol-5-yl)-6-phenylpyridazin-3(2H)-ones (e.g., Analogue 14) | COX-2 Inhibition | A p-fluorophenylpiperazine substitution led to potent anti-inflammatory activity and high selectivity for COX-2 over COX-1. | nih.gov |

| Pyrazolo[3,4-d]pyridazinone Compound 15 | Covalent FGFR Inhibition | Identified through virtual screening using a target-specific scoring function, followed by hit-to-lead optimization. | acs.org |

| 3,6-disubstituted pyridazine (e.g., Compound 9e) | Anticancer (JNK1 pathway) | Hybridization of the pyridazine ring with a p-fluorophenyl group resulted in significant JNK1 inhibitory activity and potent anticancer effects. | acs.org |

Potential for Combination Research with other Bioactive Agents

The development of resistance to single-agent therapies, particularly in oncology, underscores the need for effective combination strategies. Pyridazinone derivatives, with their diverse mechanisms of action, are promising candidates for combination research. nih.gov Synergistic effects can be achieved by combining a pyridazinone-based agent with other drugs, potentially allowing for lower doses and reduced toxicity.

One promising area is in overcoming drug resistance in cancer. For example, combining RAF inhibitors with pyridazinone-based c-Met inhibitors has been suggested as a potential strategy to reverse drug resistance in BRAF-mutant melanoma. researchgate.net Another study demonstrated that a novel pyridazinone derivative, Pyr-1, could act synergistically with existing chemotherapeutic agents. nih.gov Furthermore, researchers are designing dual-function molecules based on the pyridazinone scaffold. A series of pyridazinone-based diarylurea derivatives were developed to act as both antimicrobial and anticancer agents, addressing the high susceptibility of chemotherapy patients to infections. nih.govrsc.org These compounds showed activity against both cancer cell lines and pathogenic microbes like Staphylococcus aureus and Candida albicans. rsc.org

Future pre-clinical studies could explore combinations of this compound analogs with:

Established Chemotherapeutics: To evaluate synergistic cytotoxicity and the potential to overcome resistance mechanisms in various cancer models.

Targeted Therapies: Combining pyridazinone-based kinase inhibitors with other signal transduction inhibitors to block multiple oncogenic pathways simultaneously.

Immunomodulatory Agents: Investigating whether pyridazinone derivatives can enhance the efficacy of immune checkpoint inhibitors or other immunotherapies.

Other Bioactive Scaffolds: The synergistic effect of pyridazinone derivatives with nucleoside analogues has been noted in antiviral research against the Hepatitis B virus, suggesting broader potential for combination studies. zenodo.org

Table 2: Pre-clinical Combination Research Involving Pyridazinone Derivatives

| Pyridazinone Derivative/Class | Combined Agent/Strategy | Rationale/Potential Application | Finding/Outcome | Reference(s) |

| Pyridazinone-based c-Met inhibitors | RAF inhibitors | Overcoming drug resistance | Dual inhibition reversed drug resistance in BRAF-mutant melanoma models. | researchgate.net |

| Pyridazinone-based diarylurea derivatives (e.g., 8g, 10h, 17a) | Dual-function agent | Combined anticancer and antimicrobial activity | Compound 10h was potent against S. aureus, 8g against C. albicans, and 17a showed the best VEGFR-2 inhibition. | nih.govrsc.org |

| Pyr-1 | Standard chemotherapeutics | Enhance cytotoxicity in cancer cells | Pyr-1 demonstrated potent cytotoxicity against a panel of 22 human cancer cell lines, suggesting potential for combination use. | nih.gov |

| Pyridazinone derivatives | Nucleoside analogues | Antiviral therapy | Showed a synergistic effect against Hepatitis B virus (HBV) in cell culture. | zenodo.org |

Broader Implications of the Pyridazinone Scaffold in Chemical Biology and Pre-Clinical Development

The pyridazinone ring is recognized as a "privileged scaffold" in medicinal chemistry. benthamdirect.comnih.gov This is due to its ability to serve as a core structure for derivatives that can interact with a wide array of biological targets, leading to diverse pharmacological effects such as anticancer, cardiovascular, anti-inflammatory, and antimicrobial activities. tandfonline.comresearchgate.netresearchgate.net The versatility of the pyridazinone core, which allows for easy functionalization at multiple positions, makes it an attractive building block for creating large and diverse compound libraries for high-throughput screening. bohrium.com

The broad biological profile of pyridazinone derivatives makes them excellent candidates for drug repurposing or repositioning. tandfonline.comtandfonline.com In silico repurposing studies on a library of pyridazinone-based molecules, originally designed for one target, successfully identified new potential targets such as aspartate aminotransferase. tandfonline.comnih.gov This highlights a cost- and time-effective strategy for finding new therapeutic applications for existing compound series.